molecular formula C21H27ClN4O8 B1436967 Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride CAS No. 2376990-30-4

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

カタログ番号: B1436967
CAS番号: 2376990-30-4
分子量: 498.9 g/mol
InChIキー: CPJQBYYTYFGXKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

タリドミド - リンカー 14 は、タリドミドの誘導体であり、当初は鎮静剤として開発されたが、後に顕著な奇形発生作用があることが判明した。タリドミドとその誘導体(タリドミド - リンカー 14を含む)は、特に腫瘍学および免疫学の分野で、さまざまな治療用途に再利用されてきた。タリドミド - リンカー 14 は、標的タンパク質分解と呼ばれる、疾患を引き起こすタンパク質を選択的に分解する新しい治療アプローチで使用するために特別に設計されている。

作用機序

タリドミド - リンカー 14 の作用機序は、E3ユビキチンリガーゼ複合体の構成要素であるセレブロンの結合が含まれる。この結合は、標的タンパク質の複合体への募集を誘導し、そのユビキチン化とプロテアソームによるその後の分解につながる。このプロセスは、疾患を引き起こすタンパク質を選択的に分解し、治療効果を発揮する。 関与する分子標的と経路には、多発性骨髄腫の発症に関与するIKZF1やIKZF3などの転写因子の分解が含まれる .

生化学分析

Biochemical Properties

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride plays a crucial role in biochemical reactions by acting as a ligand for the E3 ubiquitin ligase cereblon. This interaction facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The compound’s PEG linker enhances its solubility and stability, allowing it to effectively interact with various enzymes, proteins, and other biomolecules. This compound specifically binds to cereblon, forming a complex that targets proteins for ubiquitination and subsequent degradation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By promoting the degradation of specific proteins, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to selectively degrade target proteins can lead to changes in cell function, including alterations in cell cycle progression, apoptosis, and differentiation. This compound has been shown to modulate the activity of key signaling pathways, such as the NF-κB and MAPK pathways, thereby impacting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cereblon, an E3 ubiquitin ligase. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. The compound’s PEG linker enhances its solubility and stability, allowing it to effectively interact with cereblon and target proteins. This compound also influences gene expression by promoting the degradation of transcription factors and other regulatory proteins, thereby modulating cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable at room temperature and can be stored for extended periods without significant loss of activity. Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions. Long-term studies have shown that this compound can maintain its activity and continue to promote protein degradation over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including off-target protein degradation and disruption of normal cellular processes. Studies in animal models have identified threshold doses that maximize the compound’s therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with cereblon and the ubiquitin-proteasome system. The compound’s PEG linker enhances its solubility and stability, allowing it to effectively participate in these pathways. This compound influences metabolic flux and metabolite levels by promoting the degradation of key regulatory proteins, thereby modulating cellular metabolism and energy homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s PEG linker enhances its solubility and stability, allowing it to efficiently reach its target sites. This compound is localized to specific cellular compartments, where it interacts with cereblon and promotes the degradation of target proteins. This targeted distribution ensures that the compound exerts its effects at the desired sites of action .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with cereblon and the ubiquitin-proteasome system. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it promotes the degradation of target proteins. This compound may also undergo post-translational modifications that influence its localization and activity, ensuring that it exerts its effects in the appropriate subcellular compartments .

準備方法

合成経路と反応条件: タリドミド - リンカー 14 の合成には、タリドミドをリンカー分子に結合させることが含まれる。このプロセスは通常、タリドミドの調製から始まり、その後、一連の化学反応によってリンカーを付着させる。リンカーは、通常、コンジュゲートの溶解性と細胞透過性を高めるように設計されている。 一般的な合成経路には、pentafluorophenylエステルやその他の反応性中間体を使用して、コンジュゲーションプロセスを促進する方法が含まれる .

工業生産方法: タリドミド - リンカー 14 の工業生産には、高収率と高純度を保証するために、最適化された反応条件を使用した大規模合成が含まれる。このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理が含まれる。高速液体クロマトグラフィー(HPLC)や質量分析法などの技術は、品質評価によく使用される。

化学反応の分析

反応の種類: タリドミド - リンカー 14 は、以下を含むさまざまな化学反応を起こす。

    酸化: この化合物は、特定の条件下で酸化されて反応性の中間体を形成する可能性がある。

    還元: 還元反応は、リンカーの官能基を変性させ、その特性を変化させる可能性がある。

    置換: 置換反応は、リンカーにさまざまな官能基を導入するために使用され、その反応性と特異性を高める。

一般的な試薬と条件:

    酸化剤: 過酸化水素、過マンガン酸カリウム。

    還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

    置換試薬: ハロアルカン、アシルクロリド。

生成される主な生成物: これらの反応から生成される主な生成物には、修飾された官能基を持つタリドミド - リンカー 14 のさまざまな誘導体があり、これらはさらに標的タンパク質分解アプリケーションで使用できる .

科学的研究の応用

Cancer Treatment

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride has shown significant promise in cancer therapy, particularly for hematological malignancies such as multiple myeloma. Its immunomodulatory properties help regulate the immune response against tumor cells.

  • Case Study Example : Clinical trials have indicated improved survival rates in patients with multiple myeloma when treated with thalidomide derivatives, including this compound, due to enhanced binding affinity for cereblon .

Neurodegenerative Diseases

Research suggests that this compound may offer neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress.

  • In Vivo Studies : Animal models have demonstrated that treatment with this compound can prevent locomotor impairment associated with neuroinflammation, highlighting its potential in conditions like Alzheimer's disease .

Autoimmune Disorders

The ability to regulate pro-inflammatory cytokines positions this compound as a candidate for treating autoimmune diseases characterized by excessive inflammation.

  • Clinical Trials : Ongoing trials are assessing its efficacy in conditions such as Crohn's disease and rheumatoid arthritis .

The biological activity of this compound can be compared with other thalidomide derivatives:

Compound NameMechanism of ActionTherapeutic AreaNotable Findings
This compoundE3 Ligase LigandCancer, Neurodegenerative DiseasesEnhanced solubility and unique pharmacokinetics
ThalidomideImmunomodulationMultiple MyelomaAssociated with teratogenic effects
Other Thalidomide DerivativesVariesVarious cancersDifferent binding affinities and side effects

Research Findings

Recent studies have reinforced the therapeutic potential of this compound:

  • In Vitro Studies : Demonstrated significant reductions in inflammatory markers such as IL-1β and inducible nitric oxide synthase (iNOS) in cell cultures exposed to lipopolysaccharides (LPS), indicating robust anti-inflammatory properties .
  • Biochemical Analysis : The PEG linker enhances solubility and stability, facilitating effective interactions with proteins and enzymes involved in cellular processes .

類似化合物との比較

タリドミド - リンカー 14 は、セレブロンドメイン依存的ユビキチン化経路を通じて標的タンパク質を選択的に分解する能力においてユニークである。類似の化合物には以下が含まれる。

    レナリドミド: 免疫調節作用と抗癌作用が向上したタリドミドの誘導体。

    ポマリドミド: 強力な抗炎症作用と抗癌作用を持つ、別のタリドミド誘導体。

    CC-4047: 作用機序が似ているが、薬物動態が異なる免疫調節化合物。

これらの化合物と比較して、タリドミド - リンカー 14は、そのリンカー設計において独自の利点を提供し、溶解性、細胞透過性、および標的タンパク質に対する特異性を高めている .

生物活性

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a synthetic compound derived from thalidomide, designed to enhance its biological activity through the incorporation of a polyethylene glycol (PEG) linker and an amido group. This compound primarily functions as a ligand for cereblon, a component of the E3 ubiquitin ligase complex, which plays a crucial role in targeted protein degradation.

The biological activity of this compound is largely attributed to its interaction with cereblon. This interaction facilitates the recruitment of specific target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The mechanism can be summarized as follows:

  • Cereblon Binding : The compound binds to cereblon, which is part of the cullin-RING ligase 4 (CRL4) complex.
  • Target Protein Recruitment : Upon binding, cereblon recruits target proteins that are marked for degradation.
  • Ubiquitination : The targeted proteins undergo ubiquitination, tagging them for destruction by the proteasome.
  • Cellular Effects : This process influences various cellular functions, including apoptosis, immune response modulation, and inflammation regulation.

Applications and Therapeutic Potential

This compound has shown promise in several therapeutic areas:

  • Cancer Treatment : Its ability to modulate immune responses and target cancer cell survival pathways makes it a candidate for cancer therapies, particularly in hematological malignancies.
  • Neurodegenerative Diseases : Research indicates potential neuroprotective effects through modulation of inflammatory pathways and oxidative stress responses.
  • Autoimmune Disorders : By regulating pro-inflammatory cytokines, this compound may help manage conditions characterized by excessive inflammation.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • In Vitro Studies : Experiments demonstrate that this compound effectively reduces levels of inflammatory markers such as IL-1β and iNOS in cell cultures exposed to lipopolysaccharides (LPS), indicating its anti-inflammatory properties .
  • In Vivo Models : Animal studies have shown that treatment with this compound can prevent locomotor impairment associated with neuroinflammation, supporting its potential use in neurodegenerative conditions .
  • Comparative Analysis : A comparative study with other thalidomide derivatives revealed that this compound exhibits unique pharmacokinetic properties due to its specific PEG linker length and terminal amine group, enhancing its solubility and reactivity.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

  • Multiple Myeloma : Patients treated with thalidomide derivatives have shown improved survival rates and reduced disease progression. This compound's enhanced binding affinity for cereblon may contribute to these outcomes.
  • Chronic Inflammatory Conditions : Clinical trials are underway to assess its efficacy in conditions such as Crohn's disease and rheumatoid arthritis, where modulation of immune responses is critical.

Data Summary Table

PropertyValue
Molecular FormulaC19H25ClN4O6
Molecular Weight440.88 g/mol
CAS Number2245697-87-2
Mechanism of ActionE3 ligase-mediated degradation
Therapeutic AreasCancer, Neurodegenerative diseases, Autoimmune disorders
Key Biological EffectsAnti-inflammatory, Immunomodulatory

特性

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O8.ClH/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJQBYYTYFGXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Reactant of Route 2
Reactant of Route 2
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Reactant of Route 3
Reactant of Route 3
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Reactant of Route 4
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Reactant of Route 5
Reactant of Route 5
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Reactant of Route 6
Reactant of Route 6
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。